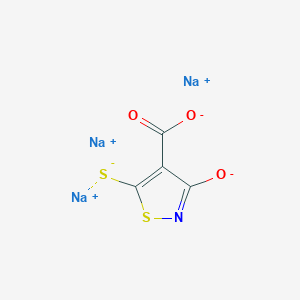
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A stereoisomer with similar chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: Another derivative with distinct structural features.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate ester with different reactivity and applications.
Uniqueness
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group
Propiedades
Número CAS |
68366-16-5 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
BJROFNGVAGISIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)



![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)





